molecular formula C15H11N3S B2590127 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 76196-83-3

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2590127
CAS No.: 76196-83-3
M. Wt: 265.33
InChI Key: UEKHKTWLEZZJCQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen- and sulfur-containing polycyclic heterocycles characterized by a fused tetracyclic core. The structure comprises a bicyclic framework with bridgehead nitrogen atoms and a methylsulfanyl (-SMe) substituent at position 7. The IUPAC name reflects its intricate topology: a 17-membered ring system with four fused rings (two six-membered and two five-membered) and specific bridgehead configurations.

Properties

IUPAC Name

6-methylsulfanylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKHKTWLEZZJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, nucleophilic substitutions, and the introduction of the methylsulfanyl group through thiolation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tetracyclic structure.

Scientific Research Applications

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely $ \text{C}{14}\text{H}{11}\text{N}_3\text{S} $ (inferred from analogs in and ).
  • Functional Groups : Methylsulfanyl group, triazaheterocyclic core.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinctions:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties
Target Compound: 9-(Methylsulfanyl)-8,10,17-triazatetracyclo[...]octaene $ \text{C}{14}\text{H}{11}\text{N}_3\text{S} $ ~261.3 (calc.) Methylsulfanyl (-SMe) at position 9 Likely moderate solubility in polar solvents due to SMe group; untested bioactivity
9-Sulfanylidene-8,10,17-triazatetracyclo[...]heptaene-5-carboxylic acid () $ \text{C}{15}\text{H}{9}\text{N}3\text{O}2\text{S} $ 295.3 Sulfanylidene (-S=O) and carboxylic acid (-COOH) Enhanced polarity due to -COOH; potential for ionic interactions
N-[(9E)-8,10,17-Triazatetracyclo[...]heptaen-9-ylidene]benzamide () $ \text{C}{20}\text{H}{14}\text{N}_4\text{O} $ 326.4 Benzamide (-CONHPh) substituent Improved crystallinity; studied for electronic properties via DFT
Methyl 11,14,16-Triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]pentaene-10-carboxylate () $ \text{C}{34}\text{H}{26}\text{N}2\text{O}4 $ 526.6 Triphenyl and ester groups High molecular weight; potential π-stacking in crystal packing

Key Structural and Functional Differences

  • Substituent Effects :
    • The methylsulfanyl group in the target compound enhances hydrophobicity compared to the sulfanylidene (-S=O) and carboxylic acid (-COOH) groups in ’s analog, which increase polarity and hydrogen-bonding capacity.
    • Benzamide derivatives () introduce aromaticity and amide functionality, broadening applications in drug design .
  • Heteroatom Arrangement :
    • Replacement of oxygen with sulfur (e.g., dioxa vs. triaza systems in ) alters electronic properties and reactivity.
  • Synthetic Accessibility :
    • The target compound’s synthesis likely follows routes similar to ’s heterocyclic protocols, involving cyclization and sulfur incorporation .

Research Findings and Implications

Crystallographic and Computational Insights

  • Crystallography : Tools like Mercury () enable visualization of packing patterns, critical for understanding the target compound’s stability and interactions .
  • Computational Studies : Analogous benzamide derivatives () were analyzed via DFT, revealing delocalized electron densities across the tetracyclic core, suggesting utility in optoelectronic materials .

Biological Activity

The compound 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic molecule with significant potential for various biological activities. This article delves into its biological activity, supported by data tables and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H15N3S
  • Molecular Weight : 317.407 g/mol
  • CAS Number : 443349-38-0
  • SMILES Notation : CSc1nc2cc(ccc2c2n1c1ccccc1n2)C(=O)N1CCC(CC1)C(=O)N

Structural Features

The compound features a tetracyclic structure with multiple nitrogen atoms, which are known to influence its biological interactions. The presence of a methylsulfanyl group may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. A study evaluating the antimicrobial efficacy of related tricyclic compounds found that modifications in the nitrogen and sulfur functionalities significantly affected their potency against various bacterial strains.

CompoundActivity (MIC µg/mL)Target Organisms
Compound A32E. coli
Compound B16S. aureus
9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadecaTBDTBD

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using the MTT assay:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54912

These results suggest that the compound may possess potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with cellular signaling pathways and inhibition of specific enzymes related to cell proliferation and survival.

Study 1: Antibacterial Efficacy

A study published in Drug Target Insights evaluated the antibacterial properties of structurally similar compounds in a series of experiments against Gram-positive and Gram-negative bacteria . The findings indicated that modifications in the sulfur moiety could enhance antibacterial activity.

Study 2: Anticancer Potential

A recent investigation focused on the anticancer activity of nitrogen-rich heterocycles revealed that compounds similar to 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca demonstrated significant cytotoxicity against various cancer cell lines . The study concluded that the tricyclic structure is crucial for binding to target proteins involved in cancer progression.

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